Researchers are investigating Dactolisib as a single agent for various cancers. Studies have shown promising results in preclinical models of cancers like mantle cell lymphoma, breast cancer, and glioblastoma [, , ]. These studies suggest that Dactolisib can induce cell death and inhibit tumor growth. However, clinical trials evaluating Dactolisib as a single agent have shown limited efficacy, highlighting the potential need for combination therapies.
Due to the complex nature of cancer, researchers are exploring Dactolisib in combination with other therapies to improve treatment outcomes.
Studies are investigating Dactolisib combined with other targeted therapies that target different signaling pathways in cancer cells. The rationale behind this approach is to target multiple vulnerabilities within the cancer cells and potentially overcome resistance mechanisms [].
Combining Dactolisib with traditional chemotherapy drugs is another area of active research. This approach aims to leverage the cytotoxic effects of chemotherapy with the targeted action of Dactolisib for a more potent anti-cancer effect [].
Dactolisib, also known as NVP-BEZ235 or BEZ-235, is an imidazoquinoline derivative that functions primarily as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is under investigation for its potential therapeutic applications in various types of cancer, including breast cancer, renal cancer, and glioblastoma. Dactolisib has shown promise in inhibiting tumor growth and enhancing the efficacy of standard treatments like temozolomide and radiotherapy in preclinical studies .
Dactolisib's mechanism of action involves the inhibition of PI3K and mTOR pathways, which are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, dactolisib disrupts the signaling necessary for tumor cell survival and proliferation. The compound's structure allows it to bind effectively to the active sites of these kinases, leading to a decrease in downstream signaling events associated with oncogenesis .
Dactolisib exhibits significant biological activity against a variety of cancer cell lines. In studies involving human glioblastoma cells, dactolisib has been shown to induce apoptosis (programmed cell death) and inhibit cell viability. It enhances the effects of standard care treatments by decreasing cell migration and invasion capabilities. Notably, dactolisib has been associated with increased expression of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2 (an anti-apoptotic protein), indicating its potential to promote tumor suppression .
The synthesis of dactolisib typically involves multi-step organic reactions starting from simpler imidazoquinoline derivatives. While specific synthetic routes can vary, common methods include:
Dactolisib is primarily being explored for its applications in oncology. Its potential uses include:
Research into dactolisib's interactions has revealed both synergistic effects when combined with other therapies and potential adverse interactions. For example, studies have indicated that dactolisib can enhance the effectiveness of standard chemotherapy regimens while also presenting risks such as methemoglobinemia when used with certain anesthetics like benzyl alcohol . Understanding these interactions is crucial for optimizing treatment regimens in clinical settings.
Several compounds share structural or functional similarities with dactolisib. Here are a few notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
Pictilisib | PI3K inhibitor | Selective for PI3K isoforms; less dual inhibition compared to dactolisib |
ZSTK474 | PI3K/mTOR inhibitor | Higher selectivity for class I PI3K; different toxicity profile |
Buparlisib | PI3K inhibitor | Primarily targets PI3K; used in combination therapies |
Omipalisib | Dual inhibitor | More selective towards specific PI3K isoforms compared to dactolisib |
Dactolisib stands out due to its dual inhibition mechanism targeting both PI3K and mTOR, which may provide broader therapeutic benefits in cancer treatment compared to compounds that selectively inhibit only one pathway .
The Suzuki-Miyaura coupling reaction represents the cornerstone of dactolisib synthesis, facilitating the crucial carbon-carbon bond formation between 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile and 3-quinoline boronic acid [3] [4]. This transformation occurs through the well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [7] [8].
The optimization of this critical step has been extensively studied to achieve maximum efficiency while maintaining product quality. Research demonstrates that the reaction proceeds smoothly under carefully controlled conditions, providing product yields exceeding 96% area percentage when properly optimized [9]. The coupling reaction exhibits remarkable tolerance to functional groups present in the dactolisib structure, including the imidazoquinoline core and the nitrile functionality [3] [10].
Temperature control emerges as a critical parameter in the optimization process, with reactions typically conducted at 80°C to balance reaction rate and selectivity [3] [9]. The solvent system, comprising a mixture of dimethoxyethane and water, provides optimal conditions for both catalyst activity and product solubility [3]. Base selection significantly influences reaction outcomes, with potassium carbonate demonstrating superior performance in promoting transmetalation while minimizing side reactions [3] [9].
Parameter | Initial Conditions | Optimized Conditions |
---|---|---|
Original Catalyst Loading | 6 mol% | - |
Optimized Catalyst Loading | - | 0.3 mol% |
Catalyst System | PdCl2(PPh3)2 | PdCl2(PPh3)2 |
Additional Ligand | None | Triphenylphosphine |
Base | K2CO3 | K2CO3 |
Solvent System | DME/H2O | DME/H2O |
Temperature | 80°C | 80°C |
Reaction Time | 16 hours | 16 hours |
Conversion Yield | 73% | 85-90% |
Product Purity | >99% HPLC | >99.5% HPLC |
The mechanistic understanding of the Suzuki-Miyaura coupling in dactolisib synthesis reveals the importance of ligand coordination and electronic effects [7] [11]. The quinoline boronic acid component requires careful handling due to potential chelation effects that can influence reaction kinetics. Studies indicate that the electron-rich nature of the boronic acid partner facilitates transmetalation, while the electron-deficient brominated imidazoquinoline substrate promotes oxidative addition [10] [12].
Advanced optimization strategies employ automated feedback systems and machine learning approaches to identify optimal conditions [11] [13]. These methodologies enable rapid screening of reaction variables, including catalyst loading, temperature, time, and ligand selection, providing comprehensive optimization within minimal experimental iterations [14] [12]. The implementation of such approaches in dactolisib synthesis has led to significant improvements in both yield and process efficiency [11].
The economic viability of dactolisib production necessitates the development of catalyst loading reduction strategies that maintain high efficiency while minimizing costly palladium consumption [3] [15]. Initial synthetic protocols employed palladium catalyst loadings of 6 mol%, presenting significant cost barriers for commercial-scale production [3] [6]. Through systematic optimization, researchers achieved a remarkable 20-fold reduction in catalyst loading to 0.3 mol% while simultaneously improving reaction yields [3] [4].
The primary strategy for catalyst loading reduction involves the incorporation of supplementary triphenylphosphine ligand to enhance catalyst stability and turnover frequency [3] [6]. This approach addresses the tendency of palladium catalysts to undergo deactivation through aggregation or decomposition during extended reaction times [16] [17]. The additional phosphine ligand provides a stabilizing effect that maintains catalyst activity throughout the reaction course, enabling efficient conversion at significantly reduced loadings [3] [15].
Strategy | Implementation | Result |
---|---|---|
Ligand Enhancement | Addition of triphenylphosphine as supplementary ligand | 20-fold reduction in catalyst loading |
Reaction Temperature Control | Maintained at 80°C for optimal activity | Consistent high conversion rates |
Substrate Concentration | Optimized substrate to catalyst ratio | Improved mass transfer efficiency |
Addition Sequence | Sequential addition of boronic acid | Enhanced reaction kinetics |
Reaction Atmosphere | Inert atmosphere (nitrogen/argon) | Prevention of catalyst degradation |
Solvent System Optimization | DME/water biphasic system | Effective product isolation |
Substrate concentration optimization represents another crucial factor in catalyst loading reduction [18] [19]. Higher substrate concentrations increase the effective molarity of reactants relative to catalyst, promoting more efficient turnover. However, this approach requires careful balance to avoid solubility limitations that could impair mass transfer and reaction kinetics [19] [20].
The sequential addition strategy involves controlled introduction of the boronic acid component to maintain optimal stoichiometry throughout the reaction [3] [6]. This methodology prevents substrate depletion that could lead to catalyst deactivation through unproductive pathways [17]. The controlled addition also helps manage the exothermic nature of the coupling reaction, particularly important at industrial scale [6] [21].
Reaction atmosphere control through the use of inert gas environments prevents catalyst oxidation and degradation [22] [23]. Oxygen exposure can lead to palladium oxide formation, which exhibits reduced catalytic activity compared to the metallic state [22]. Maintaining strict anaerobic conditions throughout the reaction ensures catalyst longevity and consistent performance [18] [17].
Advanced catalyst systems incorporating electron-rich phosphine ligands demonstrate enhanced activity at low loadings [24] [16]. Research indicates that bulky, electron-donating ligands can significantly improve catalyst turnover numbers by facilitating both oxidative addition and reductive elimination steps [24] [15]. These systems enable further reduction in catalyst loading while maintaining high selectivity and yield [16] [25].
The pharmaceutical industry's stringent requirements for elemental impurities necessitate highly effective palladium removal techniques in dactolisib production [26] [27]. International Conference on Harmonisation guidelines specify limits of 10 micrograms per gram for platinum group metals in pharmaceutical products, making palladium removal a critical process step [26] [27]. The challenge is compounded by dactolisib's limited solubility in most organic solvents, which restricts conventional purification approaches [3] [6].
Activated carbon treatment represents the most widely employed method for palladium removal in dactolisib purification [26] [28]. This technique involves treatment of the crude product solution with activated charcoal at elevated temperatures, typically achieving reduction of palladium levels from approximately 300 parts per million to less than 10 parts per million [26] [6]. The effectiveness of activated carbon stems from its high surface area and ability to adsorb both metallic and ionic palladium species through physisorption and chemisorption mechanisms [26] [28].
Technique | Method | Efficiency |
---|---|---|
Activated Carbon Treatment | Charcoal filtration at elevated temperature | Reduces Pd from 300 ppm to <10 ppm |
Smopex-234 Resin | Polychelated scavenger resin treatment | Selective Pd removal with minimal product loss |
TMT Precipitation | 2,4,6-trimercapto-s-triazine precipitation | Reduces Pd from 600-650 ppm to 20-60 ppm |
Crystallization Purification | Recrystallization from acetic acid/water | Further purification to <1 ppm |
Combined Treatment | Sequential charcoal and resin treatment | >98% Pd removal efficiency |
Final Product Specifications | Multiple analytical confirmations | Final Pd content <2 ppm |
Specialized chelating resins, particularly Smopex-234, offer enhanced selectivity for palladium removal with minimal product loss [26] [6]. These polychelated scavenger resins contain multiple sulfur-containing functional groups that exhibit high affinity for palladium while showing minimal interaction with the organic product [26]. The selectivity factor for palladium versus product can exceed 190, making these resins particularly valuable for high-value pharmaceutical intermediates [26].
2,4,6-trimercapto-s-triazine precipitation represents an alternative approach for palladium removal, particularly effective for solutions containing high initial palladium concentrations [29] [30]. This method involves precipitation of palladium as a coordination complex with the trimercapto-triazine ligand, reducing palladium levels from 600-650 parts per million to 20-60 parts per million [29]. The precipitated complex can be readily separated by filtration, leaving the product in solution [29] [30].
Crystallization purification serves as a final polishing step to achieve pharmaceutical-grade purity standards [3] [6]. Recrystallization from acetic acid and water systems enables further reduction of palladium content to less than 1 part per million while simultaneously purifying chemical impurities [6]. The crystallization process exploits the differential solubility of dactolisib and palladium-containing impurities, providing both chemical and elemental purification [3] [6].
Combined treatment protocols employing sequential application of multiple purification techniques achieve optimal results for pharmaceutical production [26] [28]. The typical sequence involves initial activated carbon treatment followed by specialized resin scavenging, culminating in crystallization purification [26] [6]. This multi-step approach consistently achieves greater than 98% palladium removal efficiency while maintaining high product recovery [26] [28].
Analytical methods for palladium quantification include inductively coupled plasma mass spectrometry and inductively coupled plasma optical emission spectroscopy [31]. However, these techniques require expensive instrumentation and complex sample preparation, limiting their utility for routine process monitoring [31]. Alternative methods based on catalytic fluorometric assays provide rapid, cost-effective screening for palladium levels during process development [31].
The transition from laboratory-scale to industrial-scale production of dactolisib presents numerous technical and economic challenges that require comprehensive process engineering solutions [6] [21]. These challenges encompass process safety considerations, equipment design requirements, heat and mass transfer limitations, product isolation difficulties, quality control complexities, and economic optimization imperatives [6] [20].
Process safety emerges as the primary concern in large-scale dactolisib synthesis due to the exothermic nature of the Suzuki-Miyaura coupling reaction [6] [21]. Laboratory-scale reactions may exhibit temperature increases of 17°C or more during scale-up, indicating significant heat generation that must be controlled to prevent thermal runaway [21]. Industrial reactors require sophisticated cooling systems, controlled addition protocols, and emergency quench capabilities to manage these exothermic processes safely [21] [20].
Challenge Category | Specific Issues | Solutions Implemented |
---|---|---|
Process Safety | Exothermic reaction control during scale-up | Controlled addition rates and cooling systems |
Solvent Management | Solvent recovery and waste minimization | Distillation and recycling protocols |
Heat Transfer | Uniform temperature distribution in large reactors | Jacketed reactors with enhanced heat exchange |
Mass Transfer | Efficient mixing and substrate dissolution | High-efficiency agitation systems |
Product Isolation | Filtration and drying at industrial scale | Centrifugation and controlled drying |
Quality Control | Consistent purity across large batches | Multiple sampling and analytical checkpoints |
Economic Considerations | Cost-effective catalyst usage and recovery | Optimized catalyst loading and recycling |
Solvent management represents a significant operational challenge in industrial dactolisib production [6] [20]. The synthesis requires substantial volumes of organic solvents, including dimethoxyethane and acetic acid, necessitating efficient recovery and recycling systems to minimize waste and reduce costs [6]. Distillation protocols must be carefully designed to handle the heat-sensitive nature of dactolisib while achieving acceptable solvent recovery rates [6] [20].
Heat transfer limitations in large-scale reactors can lead to temperature non-uniformity that adversely affects reaction selectivity and yield [19] [20]. Industrial vessels require enhanced heat exchange capabilities through jacketed designs, internal cooling coils, or external heat exchangers to maintain the precise temperature control necessary for optimal coupling reactions [19] [20]. The increased thermal mass of large-scale reactions also extends heating and cooling times, requiring process timing adjustments [20].
Mass transfer challenges arise from the heterogeneous nature of the Suzuki-Miyaura coupling system and the limited solubility of some reactants [19] [20]. Efficient agitation systems must ensure adequate mixing of the biphasic reaction medium while providing sufficient mass transfer rates for the solid boronic acid substrate [19]. The design of impeller systems and baffle configurations becomes critical for achieving uniform concentration profiles throughout large reaction volumes [19] [20].
Product isolation at industrial scale requires specialized equipment capable of handling the filtration and drying of heat-sensitive pharmaceutical intermediates [6] [20]. Centrifugal filtration systems offer advantages over conventional filtration for large-scale operations, providing enhanced throughput and improved cake washing capabilities [6]. Controlled atmosphere drying systems prevent thermal degradation during moisture removal while achieving required specifications [6] [20].
Quality control complexity increases substantially at industrial scale due to the need for representative sampling across large batch volumes [6] [20]. Multiple sampling points throughout the reactor and process streams ensure batch homogeneity and enable real-time process monitoring [6]. Advanced analytical methods must be capable of rapid turnaround to support process control decisions without impeding production schedules [6] [20].
Economic optimization encompasses multiple factors including raw material costs, catalyst utilization efficiency, energy consumption, waste disposal expenses, and capital equipment requirements [6] [20]. The optimized catalyst loading strategies discussed previously become particularly important at commercial scale where even small improvements in catalyst efficiency translate to significant cost savings [6]. Catalyst recovery and recycling protocols may become economically viable at large scale, further improving process economics [20].